molecular formula C18H29ClN2O B195690 Levobupivacaine hydrochloride CAS No. 27262-48-2

Levobupivacaine hydrochloride

Numéro de catalogue: B195690
Numéro CAS: 27262-48-2
Poids moléculaire: 324.9 g/mol
Clé InChI: SIEYLFHKZGLBNX-NTISSMGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de levobupivacaïne est un anesthésique local amide à action prolongée principalement utilisé pour l’anesthésie régionale et la gestion de la douleur. Il s’agit de l’énantiomère S de la bupivacaïne, ce qui signifie qu’il s’agit d’un isomère optique spécifique du mélange racémique de bupivacaïne. Le chlorhydrate de levobupivacaïne est connu pour sa cardiotoxicité et sa toxicité pour le système nerveux central réduites par rapport à la bupivacaïne, ce qui en fait une alternative plus sûre pour une utilisation clinique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de levobupivacaïne commence généralement par la séparation chirale du (R,S)-N-(2,6-diméthylphényl)pipéridine-2-carboxamide à l’aide d’acide tartrique L-(–)-dibenzoylé. Ceci est suivi d’une réaction de substitution et d’un processus de salage pour obtenir du chlorhydrate de levobupivacaïne avec une pureté élevée et un excès énantiomérique .

Méthodes de production industrielle : La production à l’échelle industrielle implique l’optimisation du processus de synthèse afin de garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la séparation chirale, les réactions de substitution et la cristallisation. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour surveiller et garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de levobupivacaïne subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants :

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

Le chlorhydrate de levobupivacaïne a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Regional Anesthesia

Levobupivacaine is extensively used in regional anesthesia techniques, including:

  • Epidural Anesthesia : It is commonly administered for pain relief during labor and surgical procedures. Studies indicate that levobupivacaine provides effective analgesia with a similar onset time to bupivacaine but with fewer adverse effects on cardiovascular stability .
  • Brachial Plexus Blocks : In supraclavicular brachial plexus blocks, levobupivacaine has demonstrated faster onset times for both sensory and motor blocks compared to bupivacaine, making it a preferred choice for upper limb surgeries .
  • Peripheral Nerve Blocks : Its application extends to various peripheral nerve blocks, where it effectively manages postoperative pain while minimizing systemic toxicity .

Ocular Surgery

Levobupivacaine is also utilized in ocular surgeries, such as cataract procedures and vitreoretinal surgeries. Its low toxicity profile makes it suitable for these sensitive applications, providing effective analgesia without significant cardiovascular risks .

Postoperative Pain Management

In postoperative settings, levobupivacaine can be combined with opioids for enhanced analgesia. Its long duration of action allows for effective pain management following major surgical interventions, thus improving patient comfort and satisfaction .

Comparative Studies and Efficacy

Numerous studies have compared levobupivacaine with other local anesthetics:

Study ReferenceComparison GroupFindings
Agarwal et al., 2019BupivacaineLevobupivacaine provided quicker onset of motor and sensory blocks in brachial plexus blocks .
Jagan et al., 2024LidocaineLevobupivacaine showed longer duration of analgesia with fewer hemodynamic changes compared to lidocaine .
PMC3819850RopivacaineLevobupivacaine demonstrated similar efficacy to ropivacaine but with a better safety profile concerning cardiovascular events .

These studies collectively support the notion that levobupivacaine not only matches but often exceeds the performance of traditional anesthetics like bupivacaine and lidocaine in various clinical scenarios.

Safety Profile

Levobupivacaine is recognized for its reduced incidence of cardiotoxicity compared to its racemic counterpart, bupivacaine. Clinical evidence suggests that patients receiving levobupivacaine experience fewer adverse cardiac events, making it a safer alternative in high-risk populations .

Case Studies

Several case studies highlight the successful use of levobupivacaine in clinical practice:

  • Case Study 1 : A patient undergoing elective cesarean section received epidural anesthesia with levobupivacaine (0.5%). The procedure was completed without complications, and the patient reported satisfactory pain control during recovery .
  • Case Study 2 : In a study involving patients undergoing knee arthroscopy, those treated with levobupivacaine experienced significantly lower pain scores postoperatively compared to those treated with bupivacaine, indicating its effectiveness in managing postoperative pain .

Mécanisme D'action

Le chlorhydrate de levobupivacaïne exerce ses effets en bloquant les canaux sodium voltage-dépendants dans les membranes cellulaires neuronales. Ce blocage empêche l’initiation et la propagation des impulsions nerveuses, conduisant à une perte réversible de la sensation dans la zone ciblée. La nature lipophile de la levobupivacaïne lui permet de traverser facilement les membranes cellulaires, ce qui améliore son efficacité en tant qu’anesthésique local .

Composés Similaires :

Unicité du chlorhydrate de levobupivacaïne : Le chlorhydrate de levobupivacaïne est unique en raison de son profil de toxicité inférieur, ce qui en fait une option plus sûre pour les patients nécessitant une anesthésie régionale. Sa durée d’action plus longue et sa vasodilatation réduite par rapport à la bupivacaïne contribuent également à ses avantages cliniques .

Comparaison Avec Des Composés Similaires

Uniqueness of Levobupivacaine Hydrochloride: this compound is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .

Activité Biologique

Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic, primarily used in clinical settings for regional anesthesia. It is recognized for its efficacy and safety profile, particularly in comparison to its racemic counterpart, bupivacaine. This article examines the biological activity of levobupivacaine, focusing on its pharmacological properties, metabolic pathways, and emerging research findings that highlight its potential beyond local anesthesia.

Pharmacological Characteristics

Mechanism of Action

Levobupivacaine exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action is critical for producing local anesthesia during surgical procedures. The compound is a pure S-enantiomer of bupivacaine, which contributes to its reduced toxicity profile compared to the racemic mixture .

Pharmacokinetics

Levobupivacaine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP3A), resulting in inactive metabolites such as 3-hydroxy-levobupivacaine. Notably, no unchanged drug is excreted in urine, making it safer for patients with renal impairment .

Clinical Efficacy and Safety

Comparative Studies

Several studies have demonstrated that levobupivacaine offers a favorable safety profile compared to bupivacaine. A randomized controlled trial comparing intrathecal levobupivacaine with ropivacaine showed that while both provided effective anesthesia, levobupivacaine resulted in longer durations of motor block and analgesia without significant adverse effects .

Parameter Levobupivacaine Ropivacaine
Duration of Motor Block290.5 ± 34.67 min222.5 ± 23.00 min
Duration of Analgesia309.83 ± 36.45 min249.50 ± 22.83 min
Time to Modified Bromage 312.17 ± 4.09 min7.83 ± 2.84 min

Emerging Research Findings

Recent studies have explored the potential anticancer properties of levobupivacaine, revealing its ability to induce apoptosis in certain cancer cell lines. Research indicates that levobupivacaine can inhibit glycolysis and oxidative phosphorylation in cancer cells, leading to decreased ATP production and increased markers of apoptosis .

Case Study: Anti-proliferative Effects

In a study examining the effects of levobupivacaine on prostate cancer cells (DU145), it was found that treatment with 1 mM levobupivacaine resulted in significant cell cycle arrest prior to the S-phase and increased levels of reactive oxygen species (ROS). This suggests that levobupivacaine may have applications beyond anesthesia, potentially serving as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046071
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27262-48-2
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUPIVACAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobupivacaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Levobupivacaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Levobupivacaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Levobupivacaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Levobupivacaine hydrochloride
Reactant of Route 6
Levobupivacaine hydrochloride
Customer
Q & A

Q1: How does levobupivacaine hydrochloride exert its anesthetic effects?

A1: this compound, like other local anesthetics, reversibly binds to voltage-gated sodium channels on neuronal membranes. [] This binding interferes with the influx of sodium ions, effectively blocking nerve impulse initiation and transmission, leading to analgesia and anesthesia. []

Q2: Does the S(−)-enantiomer configuration of this compound offer any advantages?

A2: Research suggests that the S(−)-enantiomer of bupivacaine, levobupivacaine, exhibits less vasodilation and potentially a longer duration of action compared to the racemic mixture (bupivacaine). [, ] Several studies have compared levobupivacaine to bupivacaine and other local anesthetics, investigating differences in potency, duration of action, and side effects. [, ]

Q3: Is the concentration difference between levobupivacaine base and this compound clinically significant?

A3: Yes, the difference between levobupivacaine base and this compound concentrations, which is 12.6%, has been highlighted as a potential source of confusion and misinterpretation in research studies. [] When comparing levobupivacaine with other local anesthetics, it is crucial to account for this difference to ensure accurate dose comparisons. [, ]

Q4: Are there any known polymorphs of this compound?

A5: Yes, research has identified four crystal polymorphs (A°, B, C, and D) and a monohydrate of this compound. [] These forms exhibit different physicochemical properties, potentially influencing the drug's stability, solubility, and bioavailability.

Q5: What analytical methods are commonly employed to determine this compound concentration and purity?

A7: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound, determining related substances, and assessing enantiomeric purity. [, , , ] Chiral HPLC methods, employing chiral stationary phases, are particularly useful for separating and quantifying the enantiomers of bupivacaine. [, ]

Q6: Have any studies investigated the long-term stability of this compound formulations?

A8: Yes, research has explored the stability of sufentanil citrate combined with this compound in 0.9% sodium chloride infusion bags stored at 4°C. [] These studies provide valuable insights into the long-term stability of such formulations, crucial for ensuring drug efficacy and safety.

Q7: What are the common clinical applications of this compound?

A9: this compound is frequently used for various procedures requiring regional anesthesia or analgesia, including labor analgesia, postoperative pain management, and surgical anesthesia. [, , , , , , , , , ]

Q8: Have there been any studies investigating the efficacy of this compound in specific surgical procedures?

A10: Yes, numerous studies have explored the use of this compound in specific surgical contexts, such as tonsillectomy, cesarean sections, infraumbilical surgeries, and hip replacements. [, , , , , , , , , ] These studies evaluate factors like pain control, duration of analgesia, motor blockade, and side effects.

Q9: How does the efficacy of this compound compare to other local anesthetics like bupivacaine and ropivacaine?

A11: Multiple studies have directly compared this compound to bupivacaine and ropivacaine in various clinical settings. [, , , , ] These investigations aim to determine differences in onset and duration of action, analgesic efficacy, motor blockade, and side effect profiles, ultimately guiding clinicians in selecting the most appropriate local anesthetic for specific patient populations and procedures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.